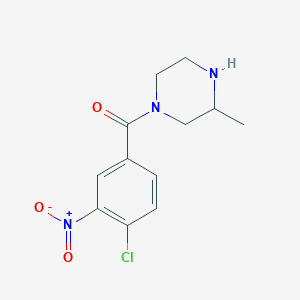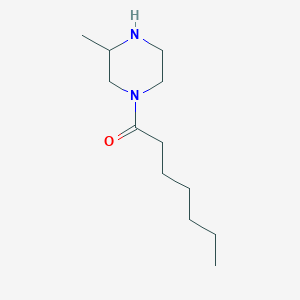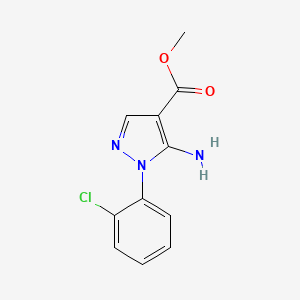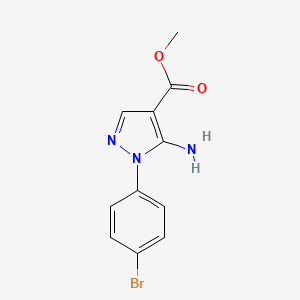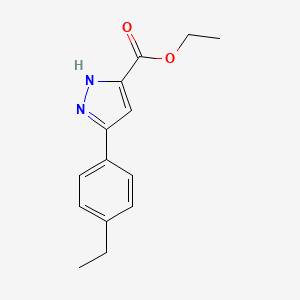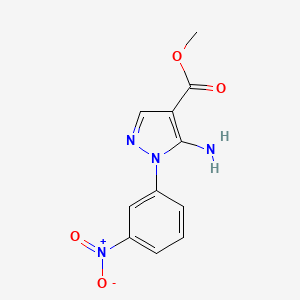
Methyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylate” is a compound that belongs to the class of nitrogen-linked heterocyclic compounds known as pyrazoles . Pyrazoles have a long history of application in agrochemical and pharmaceutical industries . They are known to display a wide range of biological activities, including anti-tumor, anti-bacterial, anti-microbial, anti-fungal, anti-inflammatory, analgesic, anti-depressant, anti-convulsant, anti-pyretic, anti-parasitic, anti-malarial, anti-tumor, and anti-viral activities .
Synthesis Analysis
The synthesis of various biologically important heterocyclic compounds, including “Methyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylate”, is described via a tandem Knoevengel-cyclo condensation reaction of aromatic aldehydes, malono derivatives, and phenyl hydrazine derivatives in water and ethanol at room temperature . A novel, facile, one-pot, multicomponent protocol for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives has been developed using alumina–silica-supported MnO2 as a recyclable catalyst in water and sodium dodecyl benzene sulphonate at room temperature .Chemical Reactions Analysis
The most well-known method for the synthesis of the 5-aminopyrazole-4-carbonitriles scaffold, which includes “Methyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylate”, is the three-component cyclocondensation (3-CC) of aldehydes, phenyl hydrazine derivatives, and malononitrile .Physical And Chemical Properties Analysis
“Methyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylate” appears as a white powder. It has a melting point of 161–162°C. Its IR spectrum shows peaks at 3463, 3312, 3104, 2985, 1719, 1600, 1481, 1254, 1134, 1118, 1083 cm-1 .Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
Methyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylate serves as a precursor in the synthesis of various heterocyclic compounds due to its reactivity and functionality. It is valuable in creating a wide range of heterocyclic compounds, including pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, and spiropyrans. Its unique reactivity allows for mild reaction conditions, facilitating the generation of versatile cynomethylene dyes from precursors like amines, α-aminocarboxylic acids, and phenols (Gomaa & Ali, 2020).
Therapeutic Applications
The pyrazoline derivatives, including those derived from methyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylate, have shown a broad spectrum of biological activities, making them a subject of interest in therapeutic research. These derivatives exhibit antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer properties. The significant pharmacological effects and the potential for developing high-efficacy drugs with reduced microbial resistance highlight the medical significance of these compounds (Shaaban et al., 2012).
Anticancer Agent Development
Knoevenagel condensation products, derived from methyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylate, play a crucial role in the development of anticancer agents. This reaction is instrumental in generating α, β‐unsaturated ketones/carboxylic acids, leading to the development of molecules with significant anticancer activity. The diversity of the chemical structures accessible through this pathway enables the targeting of various cancer mechanisms, underscoring the compound's potential in cancer drug discovery (Tokala et al., 2022).
Orientations Futures
The study of pyrazole derivatives, including “Methyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylate”, is significant due to their wide applications in pharmaceutical and agrochemical industries . Future research may focus on developing new synthetic methodologies for these compounds and exploring their pharmacological activities .
Mécanisme D'action
Target of Action
It’s worth noting that imidazole derivatives, which share a similar structure, have been found to interact with a broad range of targets, contributing to their diverse biological activities .
Mode of Action
Imidazole derivatives have been shown to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Imidazole derivatives have been reported to influence a variety of biochemical pathways, leading to diverse downstream effects .
Result of Action
Imidazole derivatives have been reported to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Propriétés
IUPAC Name |
methyl 5-amino-1-(3-nitrophenyl)pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O4/c1-19-11(16)9-6-13-14(10(9)12)7-3-2-4-8(5-7)15(17)18/h2-6H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCTUZBXCHAVON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(N=C1)C2=CC(=CC=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


